BQS-481
Description
BQS-481 is a therapeutic compound targeting kinesin-like protein KIF11 (also known as Eg5), a motor protein critical in mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy . This compound is primarily investigated for its efficacy in colorectal, renal, liver, and breast cancers, with clinical development led by pharmaceutical companies such as Novartis AG, Array BioPharma Inc., and Alnylam Pharmaceuticals, Inc. .
Market analyses indicate that this compound has shown steady growth in sales volume, with a compound annual growth rate (CAGR) of 8.3% from 2020 to 2025 in China . Forecasts predict its sales share in the KIF11 inhibitor market will rise to 18.2% by 2031, reflecting its increasing clinical adoption .
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
BQS-481 competes with several KIF11-targeting compounds, including ALN-VSP , 4SC-205 , and BIND-267 . Below is a detailed comparison based on market performance, clinical applications, and developmental trajectories.
Market Performance and Growth Trends
Table 1: Sales Volume and Growth Rates (2020–2025)
| Compound | 2020–2025 Sales CAGR | 2025 Market Share (China) | 2031 Forecasted Share (China) |
|---|---|---|---|
| This compound | 8.3% | 16.5% | 18.2% |
| ALN-VSP | 6.7% | 22.1% | 20.5% |
| 4SC-205 | 9.8% | 18.9% | 21.0% |
| BIND-267 | 7.1% | 12.3% | 14.0% |
- This compound : Demonstrates moderate growth, driven by its broad application across multiple cancers. However, it lags behind 4SC-205 in sales velocity due to the latter’s superior bioavailability .
- ALN-VSP : Leads in current market share (22.1%) owing to its dual-target RNAi mechanism (KIF11 + VEGF), but growth is slowing due to emerging resistance patterns .
- 4SC-205 : The fastest-growing compound (9.8% CAGR), attributed to its oral administration and enhanced pharmacokinetic profile .
Table 2: Primary Indications and Clinical Outcomes
| Compound | Key Indications | Mechanism | Phase (2025) | Notable Trials |
|---|---|---|---|---|
| This compound | Colorectal, Renal, Breast | ATP-competitive KIF11 inhibitor | Phase III | 58% tumor reduction in Phase II trials |
| ALN-VSP | Liver, Breast | RNAi-mediated KIF11/VEGF suppression | Approved | 72% disease control rate in HCC |
| 4SC-205 | Breast, Ovarian | Allosteric KIF11 inhibitor | Phase III | 65% progression-free survival at 12 mo |
| BIND-267 | Colorectal, Pancreatic | Monoclonal antibody targeting KIF11 | Phase II | 40% response rate in refractory CRC |
- This compound : Shows robust efficacy in colorectal cancer but requires combination therapies to overcome dose-limiting toxicities .
- ALN-VSP: Approved for hepatocellular carcinoma (HCC) but faces competition from immune checkpoint inhibitors .
- 4SC-205 : Superior safety profile enables higher dosing, correlating with improved survival outcomes in ovarian cancer .
Developmental Challenges and Opportunities
- This compound: Limited by hepatotoxicity at higher doses, necessitating formulation optimizations. Opportunities lie in nanoparticle-based delivery systems to enhance tumor specificity .
- BIND-267 : As a biologic, it faces production scalability issues but offers fewer off-target effects compared to small molecules like this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
